molecular formula C17H27N5O B5513637 6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Katalognummer B5513637
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: WGSXNZJMRZQFDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, Eskola et al. (2002) described the synthesis of a related compound using electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002). Additionally, Nakhla and Wolfe (2007) demonstrated the asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors, highlighting a key step in the synthesis involving a Pd-catalyzed carboamination (Nakhla & Wolfe, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is often complex. For example, Garve et al. (2017) provided insights into the synthesis of pyrrolidines and piperidines, which are structurally related to our compound of interest (Garve et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds can vary. For instance, the synthesis by Wu et al. (2000) of cyclopenta[c]piperidines involved cycloaddition and subsequent reactions, indicating the reactive nature of such compounds (Wu et al., 2000).

Physical Properties Analysis

The physical properties of such compounds are typically characterized by their crystalline forms and solubility. Trilleras et al. (2008) investigated different hydrates of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which could provide insights into the physical properties of related compounds (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties of such compounds include their reactivity and stability. Mallesha et al. (2012) explored the synthesis and antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives, which may offer insights into the chemical behavior of similar compounds (Mallesha et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity Against Cancer Cell Lines

Research has synthesized derivatives closely related to the chemical structure of interest, showing significant antiproliferative effects against human cancer cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32. Compounds with slight modifications in their structure have demonstrated potential as anticancer agents, suggesting the importance of the core structure for biological activity (Mallesha et al., 2012).

Imaging of Dopamine D4 Receptors

A derivative designed for imaging dopamine D4 receptors utilized a similar core structure, synthesized via electrophilic fluorination. This research underscores the compound's utility in developing diagnostic tools for neurological conditions (Eskola et al., 2002).

Antibacterial and Cytotoxic Properties

Studies on Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing a piperazine moiety have shown notable cytotoxic and antibacterial properties. These findings highlight the potential therapeutic applications of compounds with similar structural features in treating infections and cancer (Keypour et al., 2017).

Modulation of Human CYP2D6

The core structure has been analyzed for its interaction with human cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic efficacy (Livezey et al., 2012).

Vasodilation Properties

Another area of research involves derivatives that exhibit hypotensive effects by direct vasodilation, indicating the potential for developing new treatments for hypertension (Mccall et al., 1983).

Eigenschaften

IUPAC Name

cyclopentyl-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-13-18-15(20(2)3)12-16(19-13)21-8-10-22(11-9-21)17(23)14-6-4-5-7-14/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSXNZJMRZQFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.